2-Bromo-5-(difluoromethoxy)benzotrifluoride
CAS No.: 1805524-34-8
Cat. No.: VC2975179
Molecular Formula: C8H4BrF5O
Molecular Weight: 291.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1805524-34-8 |
---|---|
Molecular Formula | C8H4BrF5O |
Molecular Weight | 291.01 g/mol |
IUPAC Name | 1-bromo-4-(difluoromethoxy)-2-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C8H4BrF5O/c9-6-2-1-4(15-7(10)11)3-5(6)8(12,13)14/h1-3,7H |
Standard InChI Key | KWCJTISTJCQSJW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1OC(F)F)C(F)(F)F)Br |
Canonical SMILES | C1=CC(=C(C=C1OC(F)F)C(F)(F)F)Br |
Introduction
Chemical Structure and Properties
2-Bromo-5-(difluoromethoxy)benzotrifluoride has the molecular formula C₈H₄BrF₅O, consisting of a benzene ring substituted with a bromine atom, a difluoromethoxy group (OCHF₂), and a trifluoromethyl group (CF₃). The structural arrangement of these functional groups contributes to its distinctive chemical properties and reactivity patterns.
Physical Properties
The compound is a colorless to light yellow liquid at room temperature with the following physical characteristics:
Property | Value | Unit |
---|---|---|
Molecular Weight | 291.01 | g/mol |
Physical State (20°C) | Liquid | - |
Color | Colorless to light yellow | - |
Recommended Storage | Sealed, room temperature (preferably <15°C) | - |
Boiling Point (estimated) | 165-170 | °C |
Density (estimated) | 1.7-1.8 | g/mL |
Spectroscopic and Analytical Data
The compound can be identified and characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The presence of fluorine atoms enables ¹⁹F NMR spectroscopy to be particularly useful for structural confirmation.
Synthetic Routes and Preparation Methods
The synthesis of 2-Bromo-5-(difluoromethoxy)benzotrifluoride typically involves multistep procedures that incorporate both bromination and fluorination reactions. Based on synthetic approaches used for similar compounds, several viable routes can be proposed.
Bromination of Difluoromethoxy-substituted Benzotrifluorides
One common approach involves the selective bromination of 5-(difluoromethoxy)benzotrifluoride using appropriate brominating agents. This method typically employs bromine in the presence of suitable catalysts such as iron or aluminum bromide to facilitate the electrophilic aromatic substitution .
Difluoromethoxylation of Brominated Precursors
Alternatively, the compound can be prepared by introducing the difluoromethoxy group onto a suitable brominated benzotrifluoride derivative. This approach often utilizes fluorinating reagents such as potassium fluoride in dimethyl sulfoxide (DMSO) under controlled reaction conditions .
The following table outlines potential reaction conditions based on similar compound syntheses:
Starting Material | Reagents | Conditions | Expected Yield |
---|---|---|---|
5-(difluoromethoxy)benzotrifluoride | Br₂, AlBr₃ | 0-5°C, DCM, 4-6h | 85-95% |
2-Bromo-5-hydroxybenzotrifluoride | CHF₂Cl, base | 40-50°C, DMSO, 5-8h | 80-90% |
2-Bromobenzotrifluoride | OCHF₂ source, CuX | 120-130°C, DMF, 12h | 75-85% |
Chemical Reactivity and Reactions
The presence of both bromine and fluorine substituents, along with the difluoromethoxy and trifluoromethyl groups, imparts unique reactivity patterns to 2-Bromo-5-(difluoromethoxy)benzotrifluoride.
Nucleophilic Substitution Reactions
The bromine atom at the 2-position serves as an excellent leaving group, making the compound suitable for various nucleophilic substitution reactions. Common nucleophiles that can be employed include amines, alkoxides, thiolates, and organometallic reagents.
Cross-Coupling Reactions
The compound is particularly valuable in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings. These transformations allow for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules.
Metal-Halogen Exchange
The bromine atom can undergo metal-halogen exchange reactions with strong organolithium or Grignard reagents, generating organometallic intermediates that can be further functionalized through reaction with various electrophiles.
Applications in Scientific Research
2-Bromo-5-(difluoromethoxy)benzotrifluoride has found numerous applications in scientific research and drug discovery efforts.
Pharmaceutical Intermediates
The compound serves as a valuable building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. The presence of the difluoromethoxy group is significant in medicinal chemistry as it can enhance metabolic stability and binding properties of drug candidates.
Material Science Applications
Organofluorine compounds like 2-Bromo-5-(difluoromethoxy)benzotrifluoride are employed in the development of advanced materials, including liquid crystals, polymers, and electronic materials. The unique electronic properties conferred by the fluorine atoms contribute to their utility in these applications.
Research Reagents
In organic synthesis laboratories, the compound functions as a versatile reagent for exploring new chemical transformations and developing novel synthetic methodologies .
Comparison with Related Compounds
Understanding the similarities and differences between 2-Bromo-5-(difluoromethoxy)benzotrifluoride and structurally related compounds provides valuable insights into its chemical behavior and potential applications.
Comparison with 2-Bromo-5-fluorobenzotrifluoride
2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5) differs from the title compound by having a single fluorine atom at the 5-position instead of a difluoromethoxy group. This structural difference leads to significant variations in physical properties, reactivity patterns, and applications .
Property | 2-Bromo-5-(difluoromethoxy)benzotrifluoride | 2-Bromo-5-fluorobenzotrifluoride |
---|---|---|
Molecular Formula | C₈H₄BrF₅O | C₇H₃BrF₄ |
Molecular Weight | 291.01 g/mol | 243.00 g/mol |
Boiling Point | 165-170°C (estimated) | 136-143°C |
Density | 1.7-1.8 g/mL (estimated) | 1.695 g/mL |
Reactivity Pattern | Enhanced reactivity due to difluoromethoxy group | Comparable reactivity with different electronic effects |
Comparison with 2-Bromo-4-(difluoromethoxy)benzotrifluoride
2-Bromo-4-(difluoromethoxy)benzotrifluoride (CAS 1805502-40-2) is a positional isomer with the difluoromethoxy group at the 4-position rather than the 5-position. This difference in substitution pattern affects the electronic distribution and steric environment, leading to distinct chemical properties and reactivity.
Supplier | Package Size | Approximate Price (EUR) | Purity |
---|---|---|---|
Alchimica | 100 mg | 907.28 | Research grade |
Alchimica | 250 mg | 1,154.99 | Research grade |
Alchimica | 500 mg | 1,431.99 | Research grade |
Alchimica | 1 g | 1,713.09 | Research grade |
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